2,3-Dibromo-5-(bromomethyl)thiophene
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Overview
Description
2,3-Dibromo-5-(bromomethyl)thiophene is an organobromine compound with the molecular formula C5H3Br3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-5-(bromomethyl)thiophene can be synthesized through the bromination of 5-methylthiophene. The process involves the selective bromination at the 2, 3, and 5 positions of the thiophene ring. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-5-(bromomethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium thiolate or potassium alkoxide in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Utilize palladium catalysts and organoboron or organotin reagents under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Yield substituted thiophenes with various functional groups.
Coupling Reactions: Produce biaryl compounds and conjugated polymers.
Scientific Research Applications
2,3-Dibromo-5-(bromomethyl)thiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-(bromomethyl)thiophene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles or coupling partners. The sulfur atom in the thiophene ring can also participate in coordination with metal catalysts, enhancing the reactivity of the compound .
Comparison with Similar Compounds
2,5-Dibromothiophene: Another brominated thiophene derivative used in polymer synthesis.
2-Bromo-3-methylthiophene: A related compound with similar reactivity but different substitution pattern.
Uniqueness: 2,3-Dibromo-5-(bromomethyl)thiophene is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
CAS No. |
117829-48-8 |
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Molecular Formula |
C5H3Br3S |
Molecular Weight |
334.86 g/mol |
IUPAC Name |
2,3-dibromo-5-(bromomethyl)thiophene |
InChI |
InChI=1S/C5H3Br3S/c6-2-3-1-4(7)5(8)9-3/h1H,2H2 |
InChI Key |
KMUQGQKMIAPVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)Br)CBr |
Origin of Product |
United States |
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